molecular formula C9H21Cl2N B14388227 N-(3-chloropropyl)hexan-1-amine;hydrochloride CAS No. 88090-12-4

N-(3-chloropropyl)hexan-1-amine;hydrochloride

Cat. No.: B14388227
CAS No.: 88090-12-4
M. Wt: 214.17 g/mol
InChI Key: JPKKLWOQHDTZFM-UHFFFAOYSA-N
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Description

N-(3-chloropropyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a hexyl chain attached to an amine group, with a 3-chloropropyl substituent. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloropropyl)hexan-1-amine;hydrochloride typically involves the reaction of hexan-1-amine with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloropropyl)hexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include N-(3-hydroxypropyl)hexan-1-amine, N-(3-aminopropyl)hexan-1-amine, and N-(3-mercaptopropyl)hexan-1-amine.

    Oxidation Reactions: Products include N-(3-nitrosopropyl)hexan-1-amine and N-(3-nitropropyl)hexan-1-amine.

    Reduction Reactions: Products include secondary and tertiary amines such as N-(3-chloropropyl)hexan-2-amine.

Scientific Research Applications

N-(3-chloropropyl)hexan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of amine metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and surfactants.

Mechanism of Action

The mechanism of action of N-(3-chloropropyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modify biological molecules. Additionally, it can bind to amine receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloropropylamine hydrochloride
  • 3-Dimethylamino-1-propyl chloride hydrochloride
  • N,N-Dimethyl (3-chloropropyl)amine hydrochloride

Uniqueness

N-(3-chloropropyl)hexan-1-amine;hydrochloride is unique due to its specific structure, which combines a hexyl chain with a 3-chloropropyl substituent. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

88090-12-4

Molecular Formula

C9H21Cl2N

Molecular Weight

214.17 g/mol

IUPAC Name

N-(3-chloropropyl)hexan-1-amine;hydrochloride

InChI

InChI=1S/C9H20ClN.ClH/c1-2-3-4-5-8-11-9-6-7-10;/h11H,2-9H2,1H3;1H

InChI Key

JPKKLWOQHDTZFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCCCl.Cl

Origin of Product

United States

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